4-Benzyloxy-3'-methylbiphenyl
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Overview
Description
4-Benzyloxy-3’-methylbiphenyl is an organic compound with the molecular formula C20H18O. It is a biphenyl derivative where a benzyloxy group is attached to the fourth position of one phenyl ring, and a methyl group is attached to the third position of the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-3’-methylbiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Benzyloxy-3’-methylbiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3’-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing new functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
4-Benzyloxy-3’-methylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3’-methylbiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybiphenyl: Lacks the methyl group on the second phenyl ring.
3-Methylbiphenyl: Lacks the benzyloxy group on the first phenyl ring.
4-Methoxybiphenyl: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
4-Benzyloxy-3’-methylbiphenyl is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties compared to similar compounds .
Properties
IUPAC Name |
1-methyl-3-(4-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-16-6-5-9-19(14-16)18-10-12-20(13-11-18)21-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISAIGYPMQWSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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